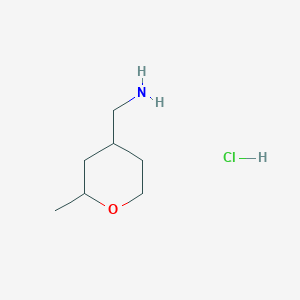

(2-Methyloxan-4-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2-methyloxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTKWRCQTZUVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Analytical Validation of (2-Methyloxan-4-yl)methanamine hydrochloride: A Technical Whitepaper

Executive Summary

(2-Methyloxan-4-yl)methanamine hydrochloride is a highly versatile building block frequently utilized in modern drug discovery and synthetic chemistry. Featuring a substituted tetrahydropyran (oxane) ring, this compound offers favorable physicochemical properties, including enhanced metabolic stability and tailored lipophilicity compared to open-chain ether analogs. This technical guide provides an authoritative breakdown of its molecular weight, chemical formula, and the self-validating analytical protocols required to verify its structural integrity.

Physicochemical Profiling

The precise molecular formula of the hydrochloride salt is C7H16ClNO , which corresponds to a molecular weight of 165.66 g/mol . During analytical verification, it is crucial to distinguish between the salt form and the free base (C7H15NO), as techniques such as mass spectrometry will primarily detect the ionized free base rather than the intact salt[1].

Table 1: Core Physicochemical Parameters

| Parameter | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1427380-34-4 |

| Molecular Formula (Salt) | C7H16ClNO |

| Molecular Formula (Free Base) | C7H15NO |

| Molecular Weight (Salt) | 165.66 g/mol |

| Monoisotopic Mass (Free Base) | 129.11537 Da |

Structural Causality: The Hydrochloride Salt Advantage

In drug development, the choice of a compound's salt form is never arbitrary; it is a calculated decision engineered to optimize the compound's physical properties. The free base of (2-methyloxan-4-yl)methanamine is a primary aliphatic amine. Free aliphatic amines are notoriously prone to oxidation, can absorb atmospheric carbon dioxide to form carbamates, and often present as volatile or viscous liquids that are difficult to weigh accurately.

Causality of Salt Formation : By reacting the free base with hydrochloric acid, the amine is protonated, forming a stable, crystalline hydrochloride salt[2]. This transformation fundamentally alters the handling characteristics:

-

Enhanced Stability : The protonated amine is sterically and electronically protected from oxidative degradation, ensuring a longer shelf-life.

-

Aqueous Solubility : The ionic nature of the chloride salt dramatically increases solubility in aqueous media, which is a critical prerequisite for biological assay formulation, pharmacokinetics, and in vitro screening.

Analytical Methodologies & Protocols

To ensure scientific integrity, researchers must independently verify the molecular weight and formula upon procurement. The following self-validating protocols describe the exact workflows for LC-HRMS and NMR analysis.

Protocol A: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Objective : Verify the monoisotopic mass of the free base (129.11537 Da)[1]. Causality : The primary amine group is highly basic and readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. High-resolution MS is required to confirm the exact mass and rule out isobaric impurities.

Step-by-Step Methodology :

-

Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% formic acid. Reasoning: The formic acid acts as an ion-pairing agent and ensures complete protonation of the amine group, maximizing the ESI+ signal.

-

Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient of 5% to 95% Acetonitrile over 5 minutes.

-

Mass Detection : Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Calibrate the instrument with a standard tuning mix to achieve < 5 ppm mass accuracy.

-

Data Interpretation : Extract the ion chromatogram for the theoretical adducts listed below.

Table 2: Predicted ESI+ Mass Adducts[2]

| Adduct Species | Theoretical m/z | Causality / Observation Note |

| [M+H]+ | 130.12265 | Primary protonated species; highest intensity expected. |

| [M+NH4]+ | 147.14919 | Ammonium adduct; trace levels depending on mobile phase buffers. |

| [M+Na]+ | 152.10459 | Sodium adduct; common in glass-stored samples. |

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : Validate the tetrahydropyran ring structure and the position of the methyl group. Causality : While MS confirms the formula and molecular weight, it cannot distinguish between structural isomers (e.g., 3-methyloxan vs. 2-methyloxan). NMR is required for absolute topological validation.

Step-by-Step Methodology :

-

Solvent Selection : Dissolve 10 mg of the compound in 0.6 mL of Deuterium Oxide (D2O). Reasoning: The hydrochloride salt is highly polar; D2O provides excellent solubility. Furthermore, using D2O avoids the overlapping residual solvent peaks often seen in DMSO-d6 in the upfield aliphatic region, which is critical for resolving the tetrahydropyran protons.

-

Acquisition : Acquire a standard 1H NMR spectrum at 400 MHz or higher. Use a relaxation delay (d1) of 2 seconds to ensure accurate integration of the proton signals.

-

Analysis : Identify the characteristic doublet of the methyl group (~1.1 ppm) and the multiplet of the methanamine protons (~2.8 ppm). The integration ratio must align with the 15 non-exchangeable protons of the free base.

Validation Workflow Visualization

Analytical validation workflow for this compound.

References

-

Title : CAS No. 1427380-34-4 | Chemsrc Source : Chemsrc Chemical Database URL :[Link]

-

Title : this compound (C7H15NO) - PubChemLite Source : PubChem / Université du Luxembourg (CID: 71757940) URL :[Link]

Sources

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of (2-Methyloxan-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility Profiling

The journey of a drug from administration to its site of action is profoundly influenced by its ability to dissolve in physiological fluids. For oral dosage forms, poor aqueous solubility can lead to low and variable absorption, hindering clinical utility. (2-Methyloxan-4-yl)methanamine hydrochloride, as an amine salt, is designed to enhance the aqueous solubility of the parent free base. However, a comprehensive understanding of its solubility across a range of solvents is essential for various stages of drug development, from early-stage screening to final formulation. This guide will provide the theoretical framework and practical protocols to empower researchers in this critical characterization.

This compound is a molecule featuring a substituted oxane ring and a primary amine functional group, which is protonated and paired with a chloride counter-ion. Its chemical structure is available on PubChem.[1] The presence of the polar amine hydrochloride group suggests a predisposition for aqueous solubility, while the more non-polar cyclic ether and alkyl components will influence its solubility in organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The dissolution process involves overcoming the crystal lattice energy of the solid and the intermolecular forces within the solvent to allow for solvation of the solute molecules.[3]

Aqueous Solubility of Amine Hydrochlorides

Amine salts, such as this compound, are generally more water-soluble than their corresponding free bases.[4][5] This is due to the ionic nature of the salt, which allows for strong ion-dipole interactions with polar water molecules.[6] The protonated amine and the chloride ion can be effectively solvated by water.

The solubility of amine hydrochlorides in aqueous media is significantly influenced by pH.[7] In acidic to neutral solutions, the compound will exist predominantly in its ionized, more soluble form. As the pH increases towards the pKa of the amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. The pH of maximum solubility (pHmax) is a critical parameter to determine for formulation development.[7]

The "common ion effect" can also impact the solubility of hydrochloride salts.[3][7] In solutions already containing a significant concentration of chloride ions (e.g., hydrochloric acid), the solubility of this compound may be suppressed due to the equilibrium shifting back towards the solid salt.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is expected to be significantly lower than in water.[4] Most organic solvents are less polar than water and are therefore less effective at solvating the charged amine and chloride ions.[6]

The solubility in organic solvents will depend on the solvent's polarity:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating anions. Some solubility of the hydrochloride salt may be observed.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds and have moderate dielectric constants. They are generally better at dissolving ionic compounds than non-polar solvents.[8]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are poor at solvating ions. The solubility of this compound in these solvents is expected to be very low.

The following diagram illustrates the general principle of "like dissolves like" in the context of this compound.

Caption: Predicted solubility interactions based on polarity.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is crucial. The following protocols outline the gold-standard "shake-flask" method for thermodynamic solubility and a higher-throughput kinetic method often used in early discovery.[9][10]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[10]

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, DMSO, hexane). The presence of undissolved solid is essential.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Solid Phase Analysis:

-

Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or solvation) during the experiment.[9]

-

Caption: Workflow for the shake-flask solubility method.

Kinetic Solubility Determination

This high-throughput method is often used for early-stage compound screening and provides an estimate of solubility under non-equilibrium conditions.[11]

Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in an organic solvent, typically DMSO.

-

-

Serial Dilution:

-

In a microplate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4).

-

-

Precipitation Detection:

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent | pH | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | ~5-6 | To be determined | To be determined |

| PBS | 7.4 | To be determined | To be determined |

| 0.1 M HCl | 1.0 | To be determined | To be determined |

| Methanol | N/A | To be determined | To be determined |

| Ethanol | N/A | To be determined | To be determined |

| DMSO | N/A | To be determined | To be determined |

| Hexane | N/A | To be determined | To be determined |

Interpretation of Expected Results:

-

Aqueous Solubility: It is anticipated that the compound will exhibit good solubility in water and acidic buffers. A decrease in solubility is expected as the pH approaches the pKa of the amine.

-

Organic Solvent Solubility: Moderate solubility is expected in polar protic solvents like methanol and ethanol. Lower solubility is anticipated in polar aprotic solvents like DMSO, and very poor solubility is expected in non-polar solvents like hexane.

Conclusion

While specific solubility data for this compound is not currently in the public domain, a thorough understanding of the principles governing the solubility of amine hydrochlorides allows for strong predictions of its behavior. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately determine the solubility of this compound in both aqueous and organic solvents. Such data is indispensable for guiding formulation strategies and ensuring the successful development of new therapeutic agents.

References

-

Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Solubility determination of compounds of pharmaceutical interest. Universitat de Barcelona. [Link]

-

This compound. PubChemLite. [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Ovid. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Amines salts are soluble in water but insoluble in organic solvent. Filo. [Link]

-

Factors Affecting Solubility. BYJU'S. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

What affects the solubility of salt? Why are there soluble and insoluble salts?. Quora. [Link]

-

24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

-

Solubility of organic amine salts. Sciencemadness.org. [Link]

-

methylamine hydrochloride. Organic Syntheses Procedure. [Link]

Sources

- 1. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 2. byjus.com [byjus.com]

- 3. rjpdft.com [rjpdft.com]

- 4. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. quora.com [quora.com]

- 7. ovid.com [ovid.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 10. raytor.com [raytor.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Strategic Deployment of 2-Methyltetrahydropyran Amines in Medicinal Chemistry

[1]

Executive Summary

In the optimization of small-molecule therapeutics, the 2-methyltetrahydropyran (2-Me-THP) amine scaffold has emerged as a high-value bioisostere for traditional saturated heterocycles like morpholine, piperidine, and cyclohexylamine. Beyond simple lipophilicity modulation, the 2-methyl substituent serves two critical mechanistic functions: conformational locking of the pyran ring to direct substituent vectors, and metabolic shielding of the ether

Structural Logic & Bioisosterism[1]

The "Privileged" Nature of the Scaffold

The tetrahydropyran (THP) ring offers a unique balance of physicochemical properties. Unlike the basic nitrogen in piperidine (

Table 1: Physicochemical Comparison of Common Saturated Scaffolds

| Scaffold Feature | Cyclohexane | Piperidine | Morpholine | 2-Me-THP Amine |

| Electronic Nature | Lipophilic | Basic Amine ( | Basic/Polar ( | Neutral Ether + Amine |

| H-Bonding | None | Donor/Acceptor | Donor/Acceptor | Acceptor (Ether) + Amine |

| LogP Trend | High | Medium | Low | Medium-Low (Tunable) |

| Metabolic Risk | Low | N-Oxidation | Ring Opening | |

| Vector Control | Flexible | Flexible | Chair (Flexible) | Locked Chair |

The "Methyl Effect": Conformational Locking

The introduction of a methyl group at the C2 position of the THP ring is not merely a lipophilic add-on; it is a structural control element.

-

Equatorial Preference: To minimize 1,3-diaxial strain, the C2-methyl group strongly prefers the equatorial position (

kcal/mol). -

Remote Stereocontrol: This equatorial anchor "locks" the ring conformation, forcing the C4-amine substituent into a defined axial or equatorial orientation depending on the relative stereochemistry (cis vs. trans). This rigidity reduces the entropic penalty upon protein binding.

Figure 1: The thermodynamic influence of the C2-methyl group on scaffold rigidity and binding affinity.

Metabolic Stability & Mechanism[2][3][4][5]

A primary liability of cyclic ethers is oxidative metabolism at the carbon

-

Mechanism of Stabilization: Substitution at the C2 position with a methyl group sterically hinders the approach of the CYP450 heme-oxo species and removes an abstractable hydrogen atom (if gem-dimethyl) or reduces the reactivity of the remaining proton.

-

Case Evidence: In the development of Gilteritinib (AXL/FLT3 inhibitor) and AZD0156 (ATM inhibitor), the THP motif was selected to improve metabolic stability compared to more labile cycloalkyl or piperidinyl analogs while maintaining polarity.

Synthetic Methodologies

The synthesis of chiral 2-methyltetrahydropyran-4-amines requires stereoselective control.[1] Two primary routes dominate the literature: Prins Cyclization (for de novo ring construction) and Chiral Pool Manipulation (using amino acids or hydroxy acids).

Synthetic Workflow Diagram

Figure 2: The Prins Cyclization route offers modular access to substituted THP scaffolds.[1]

Detailed Experimental Protocol

Target: Synthesis of cis-2-methyltetrahydropyran-4-amine (Representative Procedure).

Step 1: Construction of the Pyranone Core

-

Reagents: (S)-3-Hydroxybutyric acid ethyl ester (Chiral Pool starting material), Allyl bromide, LDA.[1]

-

Procedure: Alkylation of the dianion of (S)-3-hydroxybutyrate with allyl bromide followed by Weinreb amide formation and Grignard addition/cyclization yields the dihydropyranone.[1]

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H2) of the dihydropyranone reduces the double bond.

-

Critical Note: The catalyst approach is sterically directed by the existing C2-methyl center, often yielding high diastereoselectivity for the cis-2,6-dimethyl systems if disubstituted, or simple reduction for the mono-methyl.

-

Step 2: Reductive Amination (The Stereocenter Determinant) This step determines the cis/trans relationship between the C2-methyl and C4-amine.

-

Setup: Charge a reaction vessel with 2-methyltetrahydropyran-4-one (1.0 equiv) and Ammonium Acetate (10 equiv) in Methanol.

-

Imine Formation: Stir at room temperature for 1 hour to form the imine species in situ.

-

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (1.5 equiv) portion-wise.

-

Thermodynamic Control: Using a bulky hydride source or allowing equilibration favors the thermodynamic product (amine equatorial).

-

Kinetic Control: Bulky reducing agents at low temp can favor axial attack, placing the amine equatorial.

-

-

Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[1] The organic phase is dried (Na2SO4) and concentrated.

-

Purification: The cis and trans isomers are separable by column chromatography (eluent: DCM/MeOH/NH4OH).[1]

Self-Validating Check:

Medicinal Chemistry Applications

Case Study: AZD0156 (ATM Inhibitor)

In the discovery of AZD0156, AstraZeneca researchers utilized the THP-amine scaffold to optimize an earlier hit.

-

Challenge: The initial cyclohexyl-amine lead suffered from high lipophilicity (LogD > 3.0), leading to poor metabolic stability and solubility.

-

Solution: Replacement of the cyclohexyl ring with tetrahydropyran lowered the LogD by ~1.0 unit.

-

Optimization: The specific stereochemistry of the amine relative to the ether oxygen was crucial for binding in the ATP pocket of the ATM kinase. The scaffold provided a rigid vector that positioned the amine to interact with the hinge region while the ether oxygen pointed into solvent, improving the solubility profile.

Case Study: Gilteritinib (FLT3/AXL Inhibitor)

Gilteritinib features a 4-amino-N-methyl-tetrahydropyran motif.[1][2]

-

Role: The THP ring acts as a solvent-exposed solubilizing group.[1]

-

Benefit: Unlike a piperazine or morpholine, the THP amine avoids the "dual basicity" problem (which can lead to hERG liability or lysosomal trapping) while maintaining sufficient polarity for oral bioavailability.

Future Outlook

The 2-methyltetrahydropyran amine scaffold is evolving from a "replacement" strategy to a "design-first" element.[1]

-

Fragment-Based Drug Discovery (FBDD): 2-Me-THP amines are increasingly appearing in fragment libraries due to their high

character and defined vectors.[1] -

C-H Activation: Late-stage functionalization of the THP ring (e.g., at C6) using photoredox catalysis is becoming a viable method to diversify the scaffold after the core drug has been synthesized.

References

-

Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Retrieved from

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017.[1]

-

Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one. Organic Process Research & Development.

-

Process for preparing 4-aminotetrahydropyran compound. US Patent US7365215B2.

-

Scaffold-hopping as a strategy to address metabolic liabilities. Drug Discovery Today, 2019.[1]

-

The Methyl Effect on Metabolism and Stability. Journal of Medicinal Chemistry, 2022.

-

Conformational analysis of monosubstituted tetrahydropyrans. Journal of the American Chemical Society.

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of (2-Methyloxan-4-yl)methanamine HCl

[1][2]

Document Control:

-

Subject: (2-Methyloxan-4-yl)methanamine Hydrochloride

-

Classification: Building Block / Pharmaceutical Intermediate[1]

-

Primary Hazard: Skin Corrosion/Irritation, Serious Eye Damage (Predicted)[1][3]

Chemical Identification & Physicochemical Properties[1][3][4][5][6]

Understanding the structural nuances of this building block is critical for predicting its reactivity and biological behavior. The presence of the methyl group at the C2 position of the tetrahydropyran (oxan) ring introduces stereochemical complexity (cis/trans isomers) which can influence solubility and binding affinity, though the toxicological profile remains largely driven by the primary amine moiety.

Identity Matrix[2][7]

| Parameter | Detail |

| IUPAC Name | (2-Methyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride |

| Common Name | (2-Methyloxan-4-yl)methanamine HCl |

| CAS Number (Free Base) | 1342159-11-8 |

| CAS Number (HCl Salt) | Not Listed (Treat as derivative of 1342159-11-8) |

| Molecular Formula | C₇H₁₅NO[1][2][3][4][5][6] · HCl |

| Molecular Weight | 165.66 g/mol (Salt) / 129.20 g/mol (Base) |

| SMILES | CC1CC(CN)CCO1.Cl |

| Structural Class | Heterocyclic Primary Amine Salt |

Predicted Physicochemical Properties

Data derived from computational consensus for the HCl salt.[1]

-

Solubility: Highly soluble in water, DMSO, and Methanol; sparingly soluble in DCM/EtOAc.

-

Hygroscopicity: Moderate to High (Amine salts are prone to moisture uptake).

-

Acidity (pKa): ~10.5 (Conjugate acid of the primary amine).

-

LogP: ~0.3 (Free base); Salt form is highly polar.

Hazard Identification (GHS Classification)

Scientist’s Note: While many vendors classify amine salts merely as "Irritants" (H315/H319), the free base of this scaffold is a known Corrosive (Category 1B) . In physiological conditions or upon contact with moisture, the salt can exhibit severe irritancy. We adopt a Conservative Safety Posture for this profile.

GHS Label Elements[1][2][10][11]

Hazard Statements (Predicted)

Precautionary Statements

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][7][9][10]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[7] Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][7][9] Remove contact lenses, if present and easy to do.[8][7][9][10] Continue rinsing.[3][8][7][9][10]

Toxicological Profile (Read-Across Analysis)

Since specific in vivo data for the 2-methyl analog is absent, we utilize Read-Across from the structural parent: (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) .[1][2] The addition of a methyl group is unlikely to mitigate the corrosivity of the primary amine but may slightly alter metabolic stability.

Acute Toxicity

| Route | Predicted Effect | Mechanism |

| Oral (LD50) | Harmful (300–2000 mg/kg) | Based on analog CAS 130290-79-8 classification.[1][2] Primary amines can cause necrotic damage to the GI tract. |

| Dermal | Corrosive / Severe Irritant | High pH of the amine moiety (upon dissociation) causes saponification of skin lipids and protein denaturation. |

| Inhalation | Mucosal Irritant | Dust or aerosolized solutions will cause immediate irritation to the upper respiratory tract (burning sensation, cough). |

Specific Target Organ Toxicity (STOT)[1][2][10]

-

Single Exposure (SE): Category 3 (Respiratory Tract Irritation).[3][10]

-

Repeated Exposure (RE): No specific data available. Liver and kidney are standard clearance organs for amine hydrochlorides.

Genotoxicity & Carcinogenicity

-

Ames Test (In Silico Prediction): Likely Negative . Simple aliphatic/heterocyclic primary amines without nitro/nitroso groups generally do not flag positive in bacterial reverse mutation assays unless metabolically activated to reactive intermediates.

-

Structural Alert: The tetrahydropyran ring is generally considered a "safe" scaffold in medicinal chemistry, devoid of the alkylating properties seen in epoxides or aziridines.

Safe Handling & Engineering Controls

Core Directive: Treat this compound as a Sensitizing Corrosive Solid . The following workflow ensures operator safety during weighing and dissolution.

Engineering Controls

-

Primary: Chemical Fume Hood (CFH) with face velocity > 0.5 m/s.

-

Secondary: Local Exhaust Ventilation (LEV) if weighing large quantities (>10g).

-

Balance Enclosure: Mandatory for fine powders to prevent aerosolization.

Personal Protective Equipment (PPE)[1][2]

-

Respiratory: N95/P2 mask (minimum) if outside a hood; Half-mask respirator with organic vapor/acid gas cartridges if generating dust.[1][2]

-

Hands: Double nitrile gloves (0.11 mm minimum thickness). Note: Amines can permeate nitrile over time; change gloves immediately upon splash.[1]

-

Eyes: Chemical splash goggles (Safety glasses are insufficient for corrosive solids).

Handling Decision Tree (Graphviz)

Caption: Operational workflow for safe handling of corrosive amine salts, delineating solid vs. solution protocols.

Experimental Protocol: Solubility & Stability Profiling

For researchers utilizing this building block, verifying the integrity of the HCl salt is crucial, as free amines can form carbamates with atmospheric CO₂.

Protonation State Verification (NMR)

Objective: Confirm the material is the HCl salt and not the free base.

-

Solvent: Dissolve 5 mg in DMSO-d6 .

-

Observation: Look for a broad singlet peak between 8.0–8.5 ppm (corresponding to the ammonium –NH₃⁺ protons).

-

Absence: If these peaks are missing and the CH₂–N protons are shielded (< 2.5 ppm), the material may have partially reverted to the free base.

Solubility Test

-

Water: Add 10 mg to 100 µL water. Vortex. (Expected: Clear solution).

-

DCM: Add 10 mg to 100 µL Dichloromethane. (Expected: Suspension/Insoluble).

-

Insight: If the compound dissolves in DCM, it is likely the Free Base , not the HCl salt.

-

Emergency Procedures

First Aid[1][2][7]

-

Eye Contact: CRITICAL. Flush immediately with water for 15+ minutes.[3][8][10] Lift eyelids. Seek urgent medical attention.

-

Skin Contact: Brush off dry powder. Wash with soap and water.[8][7][9][10] Do not use solvents (ethanol/acetone) as they may increase permeation.

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal burns).

Spill Cleanup

-

Evacuate the immediate area.

-

PPE: Wear goggles, lab coat, and double gloves.

-

Neutralization: For solution spills, cover with sodium bicarbonate or a commercial acid/base neutralizer.

-

Disposal: Collect in a container marked "Corrosive Organic Waste."

Toxicity Assessment Pathway (In Silico/In Vitro)[1][2]

When specific data is missing, use this validation loop to confirm safety before scaling up.

Caption: Decision matrix for toxicological risk assessment when primary data is unavailable.

References

-

PubChem. (2025). Compound Summary: this compound (CID 71757940).[1][2][6] National Library of Medicine. [Link][1][2]

-

ECHA. (2024). Registration Dossier: (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8).[1][2][3][11][4] European Chemicals Agency. [Link][1][2]

-

ACS. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society. [Link][1][2]

Sources

- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl((oxan-4-yl)methyl)amine hydrochloride | C7H16ClNO | CID 22737007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aksci.com [aksci.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. fishersci.ca [fishersci.ca]

- 11. bldpharm.com [bldpharm.com]

Methodological & Application

Procedure for converting (2-Methyloxan-4-yl)methanamine HCl to free base

Application Note & Protocol: AN-2026-02

Topic: Efficient Conversion of (2-Methyloxan-4-yl)methanamine HCl to its Free Base Form

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient conversion of (2-Methyloxan-4-yl)methanamine hydrochloride (HCl), a water-soluble salt, into its corresponding free base form. The free base is typically more soluble in organic solvents, a prerequisite for many subsequent synthetic transformations, analytical procedures, or formulation studies. The protocol is grounded in fundamental principles of acid-base chemistry and liquid-liquid extraction techniques. We will delve into the causality behind each procedural step, ensuring a robust and reproducible methodology suitable for researchers in organic synthesis and drug development.

Introduction: The Rationale for Free-Basing

Amines are fundamental building blocks in medicinal chemistry and materials science. They are often synthesized, purified, and stored as hydrochloride salts to enhance their stability and water solubility.[1] The HCl salt of (2-Methyloxan-4-yl)methanamine exists as a protonated ammonium salt, rendering it ionic and highly polar.

However, for many applications, the neutral, or "free base," form of the amine is required. The free base possesses a lone pair of electrons on the nitrogen atom, which imparts its characteristic basicity and nucleophilicity—properties essential for its role in chemical reactions.[2] This protocol details the deprotonation of the ammonium salt to regenerate the neutral amine, which can then be efficiently extracted from the aqueous reaction medium into an organic solvent.

The Underlying Chemistry: An Acid-Base Equilibrium

The conversion process is a straightforward acid-base reaction. The starting material is an ammonium chloride salt. The core objective is to deprotonate the ammonium ion (R-NH₃⁺) to yield the neutral amine (R-NH₂).

R-NH₃⁺Cl⁻ (aq) + Base (aq) ⇌ R-NH₂ (org) + Base-H⁺ (aq) + Cl⁻ (aq)

To drive this equilibrium to the right, a base must be added that is stronger than the free amine itself. The effectiveness of this deprotonation is dictated by the pKa of the amine's conjugate acid (the R-NH₃⁺ species). For most primary alkylammonium ions, the pKa is typically in the range of 9 to 11.[3][4] A general rule in extraction is to adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the conjugate acid of the compound to be extracted.[5] This ensures that >99% of the amine is in its neutral, free base form, maximizing its partition into the organic solvent.

Experimental Design & Protocol

Materials & Reagents

| Reagent/Material | Grade | Purpose |

| (2-Methyloxan-4-yl)methanamine HCl | ≥98% Purity | Starting Material |

| Sodium Hydroxide (NaOH) | Reagent Grade | Basifying Agent |

| Dichloromethane (DCM, CH₂Cl₂) | HPLC or ACS Grade | Organic Extraction Solvent |

| Deionized Water (DI H₂O) | Type II or better | Aqueous Phase Solvent |

| Brine (Saturated NaCl solution) | N/A | Washing Agent (aids in layer separation and removes dissolved water) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Drying Agent |

| pH indicator strips (Range 1-14) | N/A | Monitoring Basification |

| Separatory Funnel (appropriate volume) | Glass | For Liquid-Liquid Extraction |

| Erlenmeyer Flasks, Beakers | Glass | For dissolving and collecting solutions |

| Round-Bottom Flask | Glass | For solvent removal |

| Rotary Evaporator | N/A | For efficient solvent removal under reduced pressure |

Step-by-Step Conversion Protocol

Step 1: Dissolution of the Amine Salt

-

Weigh the desired quantity of (2-Methyloxan-4-yl)methanamine HCl and transfer it to an appropriately sized Erlenmeyer flask.

-

Add deionized water (approximately 10-20 mL per gram of amine salt) and stir or swirl until the solid is completely dissolved. Amine salts are generally highly soluble in water.[1]

Step 2: Basification to Generate the Free Base

-

Prepare a 2 M aqueous solution of sodium hydroxide (NaOH).

-

While stirring the amine salt solution, add the 2 M NaOH solution dropwise.

-

Monitor the pH of the solution periodically using a pH indicator strip.

-

Continue adding NaOH until the pH of the aqueous solution is ≥12.

-

Causality Check: Achieving a pH of 12 ensures the solution is sufficiently basic (at least 2 pH units above the estimated pKa of ~10) to deprotonate virtually all of the ammonium salt to its free base form, thereby maximizing the yield of the extraction.[5] A cloudy suspension may form as the water-insoluble free base is generated.[6]

-

Step 3: Liquid-Liquid Extraction

-

Transfer the basified aqueous solution to a separatory funnel.

-

Add a volume of dichloromethane (DCM) approximately equal to the volume of the aqueous layer.

-

Stopper the funnel, invert it, and immediately vent to release any pressure.

-

Shake the funnel vigorously for 1-2 minutes, venting periodically.

-

Place the funnel in a ring stand and allow the layers to fully separate. The denser DCM layer will be on the bottom.

-

Drain the lower organic layer into a clean Erlenmeyer flask.

-

Repeat the extraction (steps 3.2-3.6) on the remaining aqueous layer two more times with fresh portions of DCM.

-

Causality Check: The neutral free base amine is significantly more soluble in organic solvents like DCM than in water, while the inorganic salts (NaCl, excess NaOH) remain in the aqueous phase.[7][8][9] Performing multiple extractions ensures a more complete transfer of the product from the aqueous to the organic phase.

-

Step 4: Washing and Drying the Organic Phase

-

Combine all the collected organic extracts into the separatory funnel.

-

Add an equal volume of brine (saturated NaCl solution) and shake for 30 seconds.

-

Allow the layers to separate and drain the lower organic layer into a new, dry Erlenmeyer flask. Discard the upper aqueous brine layer.

-

Causality Check: The brine wash helps to remove the small amount of water that is dissolved in the organic solvent and can help to break any emulsions that may have formed.[5]

-

-

Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the organic extract. Swirl the flask; if the Na₂SO₄ clumps together, add more until some particles move freely. Let it sit for 10-15 minutes.

-

Causality Check: Anhydrous drying agents are used to remove trace amounts of water from the organic solution, which is critical before solvent evaporation to obtain a pure product.[10]

-

Step 5: Isolation of the Pure Free Base

-

Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask, leaving the solid drying agent behind.

-

Connect the flask to a rotary evaporator.

-

Remove the dichloromethane under reduced pressure. A water bath temperature of 25-30°C is typically sufficient.

-

Once all the solvent has been removed, a clear oil or solid will remain. This is the purified (2-Methyloxan-4-yl)methanamine free base.

-

Weigh the flask to determine the final yield.

Visualization of the Workflow

The following diagram illustrates the complete procedure for converting the amine HCl salt to its free base.

Caption: Workflow for the conversion of an amine HCl salt to its free base.

Self-Validation and Troubleshooting

-

pH Monitoring: Successful deprotonation is the critical step. Always confirm the aqueous phase is strongly basic (pH ≥ 12) before extraction.

-

Emulsion Formation: If an emulsion (a stable mixture of the organic and aqueous layers) forms during extraction, adding more brine and gentle swirling (rather than vigorous shaking) can help break it.[5] In stubborn cases, filtration through Celite® may be necessary.

-

Product Confirmation: The isolated free base should have a characteristic amine odor. For definitive structural confirmation, techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are recommended.

References

-

Wikipedia Contributors. (2024). Ammonium. In Wikipedia, The Free Encyclopedia. [Link]

-

Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

-

Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

-

Reddit Community. (2024). Amine workup. r/Chempros. [Link]

-

Unknown Author. Approximate pKa chart of the functional groups. [Link]

-

Ananda, K., & Gopinath, H. S. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

-

Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]

-

Various Authors. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]

-

University of Alberta, Department of Chemistry. Isolation (Recovery) of amines. [Link]

-

Reddit Community. (2024). Why do people say pKa of ammonium ion when they refer to pKa of amine? r/chemistry. [Link]

-

Unacademy. What are amine's properties?[Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

-

Various Authors. (2020). Amines and Heterocycles. [Link]

-

Michigan State University, Department of Chemistry. Amine Reactivity. [Link]

-

Reddit Community. (2021). Obtaining free base from hydrochloride salt in methanol as solvent? r/chemistry. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

Sources

- 1. What are amine’s properties? [unacademy.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. vernier.com [vernier.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

Strategic Optimization of Reductive Amination: Targeting (2-Methyloxan-4-yl)methanamine Motifs in Medicinal Chemistry

Executive Summary

(2-Methyloxan-4-yl)methanamine hydrochloride is a high-value heterocyclic building block used to modulate lipophilicity (LogP) and metabolic stability in drug candidates. Its tetrahydropyran (oxane) core offers a polar alternative to cyclohexyl rings, while the 2-methyl substitution provides conformational locking and subtle steric bulk.

However, incorporating this amine via reductive amination presents two distinct challenges:

-

Salt Management: The hydrochloride salt form requires controlled neutralization to release the free nucleophile without compromising the pH-sensitive imine formation equilibrium.

-

Conformational Sterics: While the primary amine is tethered (methanamine), the 2-methyl substituent on the ring influences the chair conformation, potentially affecting reaction kinetics with hindered ketones.

This Application Note provides two optimized protocols—Method A (STAB) for aldehydes and unhindered ketones, and Method B (Ti(OiPr)₄) for difficult ketones—to ensure high-yield coupling.

Mechanistic Criticality & Reaction Design

Reductive amination is not a single step; it is a delicate equilibrium followed by an irreversible reduction. Success depends on managing the Hemiaminal-Imine Equilibrium .

The pH Paradox

-

Too Acidic (pH < 4): The amine is fully protonated (

) and non-nucleophilic. Reaction stalls. -

Too Basic (pH > 6): The carbonyl oxygen is not activated by protonation. Imine formation slows.

-

Optimal Zone (pH 4–5): The amine is partially free, and the carbonyl is activated.

When using This compound , the salt itself acts as a proton source. Simply adding a base (like TEA) can overshoot the basicity. The protocols below utilize buffering effects to maintain the "Goldilocks" zone.

Diagram 1: Mechanistic Pathway & Salt Dynamics

Caption: The conversion of the HCl salt to the active free amine must be balanced with the dehydration step. Hydride addition is irreversible and drives the equilibrium forward.

Experimental Protocols

Method A: The "Standard" Protocol (STAB)

Best For: Aldehydes and reactive, unhindered ketones. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃). Why: STAB is mild and exhibits a crucial selectivity: it reduces imines much faster than it reduces aldehydes/ketones.

Reagents:

-

(2-Methyloxan-4-yl)methanamine HCl (1.0 equiv)

-

Aldehyde/Ketone (1.0–1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.0 equiv) – Crucial for neutralizing the HCl salt.

-

STAB (1.5 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or THF (anhydrous).

Step-by-Step:

-

Salt Release: In a dry vial, suspend the amine HCl salt in DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT). The mixture may remain cloudy; this is acceptable.

-

Imine Formation: Add the Carbonyl compound. If the substrate is an aldehyde, stir for 15–30 minutes. If a ketone, stir for 1–2 hours.

-

Note: STAB releases acetic acid upon reaction, creating a self-buffering system (pH ~4.5) ideal for this chemistry.[1]

-

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Monitoring: Stir at RT under nitrogen. Monitor by LCMS.[2] Aldehydes typically complete in <2 hours; ketones may require 16+ hours.

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to break up boron complexes.

-

Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Method B: The "Power" Protocol (Titanium Mediated)

Best For: Sterically hindered ketones, electron-poor carbonyls, or when Method A fails. Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)₄] followed by NaBH₄.[3][4] Why: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to force the equilibrium toward the imine.[3]

Reagents:

-

(2-Methyloxan-4-yl)methanamine HCl (1.2 equiv)

-

Ketone (1.0 equiv)

-

TEA (Triethylamine) (1.2 equiv)

-

Ti(OiPr)₄ (1.5 – 2.0 equiv)

-

NaBH₄ (Sodium Borohydride) (2.0 equiv)

-

Solvent: Absolute Ethanol or Methanol (required for the NaBH₄ step).

Step-by-Step:

-

Complexation: In a dry flask under Argon, combine the amine HCl salt, TEA, and the ketone (neat if liquid, or in minimal dry THF).

-

Titanium Addition: Add Ti(OiPr)₄ (neat) via syringe.

-

Caution: The mixture may become viscous. Stir neat or in minimal solvent for 4–12 hours at RT (or 50°C for very hindered substrates). This step forms the imine-titanium complex.

-

-

Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.2 M).

-

Reduction: Cool to 0°C. Add NaBH₄ portion-wise (gas evolution will occur). Allow to warm to RT and stir for 2 hours.

-

Hydrolysis (Critical): Quench by adding 1N NaOH or aqueous NH₄OH. A heavy white precipitate (TiO₂) will form.

-

Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. (Do not try to extract without filtration; emulsions will occur).

-

Workup: Wash the filtrate with brine, dry, and concentrate.

Optimization Matrix & Data Summary

When standard protocols yield <50%, consult the optimization matrix below.

| Variable | Standard Condition | Optimization Option | Rationale for Change |

| Solvent | DCE (1,2-Dichloroethane) | THF or 2-MeTHF | Use THF if the amine salt is insoluble in DCE. 2-MeTHF is a greener alternative. |

| Base | DIPEA (1.0 eq) | TEA or KOAc | Potassium Acetate (KOAc) can buffer the system without quenching the Lewis acidity of STAB. |

| Hydride | STAB | NaCNBH₃ | Cyanoborohydride is smaller and works at lower pH (pH 3), useful for very weak imines (requires toxic precautions). |

| Additives | None | Molecular Sieves (4Å) | Physical water removal to drive imine formation (use with Method A). |

| Temp | 20°C | 40–60°C | Heating during the imine formation step (before hydride addition) can overcome steric barriers from the 2-methyl group. |

Decision Tree for Protocol Selection

Use this logic flow to select the correct experimental path for your specific substrate.

Caption: Workflow for selecting the optimal reductive amination strategy based on electrophile reactivity.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[7]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[4][9] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527.

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. designer-drug.com [designer-drug.com]

- 4. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

- 5. scilit.com [scilit.com]

- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

Reagents for nucleophilic substitution with (2-Methyloxan-4-yl)methanamine HCl

Application Note: Nucleophilic Substitution Strategies using (2-Methyloxan-4-yl)methanamine Hydrochloride in Drug Discovery

Executive Summary & Chemical Profile

In modern medicinal chemistry, the incorporation of conformationally restricted, hydrophilic aliphatic rings is a proven strategy to improve a drug candidate's pharmacokinetic profile, specifically by lowering LogP and increasing aqueous solubility. This compound (CAS: 1427380-34-4)[1] is a highly versatile primary amine building block featuring a methyl-substituted tetrahydropyran (oxane) core.

Supplied as a stable hydrochloride salt to prevent atmospheric oxidation and degradation, this reagent primarily functions as a nucleophile. It is widely deployed in drug discovery workflows for Nucleophilic Aromatic Substitution (

Mechanistic Principles: The Critical Role of Base and Solvent

A common point of failure in amine-based substitutions is the improper handling of the hydrochloride salt. The protonated ammonium ion (

Causality in Reaction Design:

-

Base Selection: To activate the reagent, a non-nucleophilic tertiary amine base—most commonly N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—must be added to liberate the free base in situ[3]. DIPEA is preferred due to its steric bulk, which prevents it from competing as a nucleophile against the primary amine.

-

Stoichiometry: A minimum of 3.0 equivalents of base is required. The first equivalent neutralizes the HCl salt of the oxanylmethanamine; the second neutralizes the acid byproduct generated during the substitution (e.g., HCl or HF); and the third maintains a basic equilibrium to ensure the primary amine remains fully active.

-

Solvent Dynamics: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO) are mandated. These solvents lack acidic protons that would hydrogen-bond to the amine, thereby maximizing its nucleophilicity, and they effectively stabilize the highly polarized transition states (such as the Meisenheimer complex in

)[4].

Experimental Workflows and Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Coupling (2-Methyloxan-4-yl)methanamine to electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes) to form secondary heteroaryl amines, a common motif in kinase inhibitors[5].

Self-Validating System (Analytical Control): The reaction is monitored by LC-MS. The disappearance of the heteroaryl halide mass and the appearance of the product mass (

Step-by-Step Methodology:

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the electrophile (e.g., 2-chloro-5-nitropyridine, 1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

-

Amine Activation: Add this compound (1.2 eq, 0.6 mmol) to the solution. The mixture will likely be a heterogeneous suspension.

-

Base Addition: Dropwise, add DIPEA (3.0 eq, 1.5 mmol). The solution will typically become homogenous and may undergo a color change (often yellow/orange) indicating the formation of the charge-transfer complex.

-

Thermal Activation: Seal the vial and heat to 80–100 °C using a heating block or microwave reactor (15-30 minutes at 120 °C).

requires thermal energy to overcome the loss of aromaticity in the transition state. -

Work-up: Cool to room temperature. Quench with saturated aqueous

(10 mL) and extract with Ethyl Acetate ( -

Purification: Dry over anhydrous

, concentrate in vacuo, and purify via silica gel flash chromatography (DCM/MeOH gradient).

Caption: Mechanistic workflow of Nucleophilic Aromatic Substitution (

Protocol B: Nucleophilic Acyl Substitution (Amide Bond Formation)

Application: Coupling the amine to a carboxylic acid to generate an amide. This is typically achieved using uronium-based coupling reagents like HATU, which are superior for sterically hindered substrates[6].

Self-Validating System (Analytical Control): TLC (Thin Layer Chromatography) utilizing a Ninhydrin stain. The primary amine starting material will stain a deep purple/blue. The successful formation of the amide product will result in a Ninhydrin-negative spot (no color change), validating the consumption of the free amine.

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DCM or DMF (4.0 mL). Add DIPEA (2.0 eq, 1.0 mmol) and stir at room temperature for 15 minutes to form the highly reactive HOAt active ester.

-

Nucleophile Preparation: In a separate vial, suspend this compound (1.1 eq, 0.55 mmol) in DMF (1.0 mL) and add DIPEA (1.5 eq, 0.75 mmol) to liberate the free base.

-

Coupling: Transfer the free amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours.

-

Work-up: Dilute with DCM (15 mL), wash sequentially with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. Dry and concentrate.

Caption: HATU-mediated nucleophilic acyl substitution workflow for amide bond formation.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for utilizing (2-Methyloxan-4-yl)methanamine HCl across different substitution paradigms.

| Reaction Type | Electrophile | Reagent/Catalyst | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 2-Chloro-pyrimidine | None | DIPEA (3.0 - 4.0 eq) | DMF or NMP | 80 - 100 | 4 - 12 | 65 - 85% | |

| 2-Fluoro-nitrobenzene | None | DIPEA (3.0 eq) | 1,4-Dioxane | 60 - 80 | 2 - 6 | 70 - 90% | |

| Primary Alkyl Bromide | NaI (0.1 eq, cat.) | Acetonitrile | 60 - 75 | 12 - 18 | 50 - 70% | ||

| Acylation | Carboxylic Acid | HATU (1.2 eq) | DIPEA (3.5 eq total) | DCM or DMF | 20 - 25 | 2 - 4 | 80 - 95% |

| Acylation | Sulfonyl Chloride | DMAP (0.1 eq, cat.) | Pyridine or TEA (3.0 eq) | DCM | 0 to 20 | 1 - 3 | 75 - 90% |

Note: In

References

-

ChemicalBook / PubChem Compound Summary Title: this compound (CAS 1427380-34-4) Source: National Center for Biotechnology Information (NCBI) / ChemicalBook URL:[Link]

-

Savardi, A., et al. (2021)

protocols using amine hydrochlorides and DIPEA in THF/DMF). URL:[Link] -

Mejdrová, I., et al. (2017) Title: Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors Source: Journal of Medicinal Chemistry, 60(1), 100-118. (Details nucleophilic aromatic substitution of halogenated heteroaromatics with primary amines). URL:[Link]

Sources

Application Note: Advanced Handling and Storage Protocols for Hygroscopic Amine Hydrochloride Salts

Abstract

Amine hydrochloride salts are ubiquitous in drug development due to their enhanced aqueous solubility and bioavailability compared to free bases. However, their ionic lattice structure often renders them highly hygroscopic—and in some cases, deliquescent. Improper handling leads to hydrolysis, stoichiometry errors, and physical degradation (caking/liquefaction). This guide provides a scientifically grounded, field-proven methodology for the lifecycle management of these sensitive materials, moving beyond basic "keep dry" advice to rigorous engineering controls.

Part 1: The Hygroscopic Mechanism (The "Why")

To master handling, one must understand the thermodynamics of failure. Hygroscopicity in amine salts is driven by the Critical Relative Humidity (CRH) .[1]

-

The CRH Threshold: Every water-soluble salt has a specific CRH value at a given temperature.[1] If the ambient Relative Humidity (RH) exceeds the salt's CRH, the salt will spontaneously adsorb atmospheric water vapor to form a saturated solution layer on its surface.[1]

-

Crystal Lattice Disruption: The chloride ion (

) is large and polarizable, while the ammonium cation (

Key Insight: CRH often decreases as temperature increases.[1] Heating a lab to "dry it out" without controlling humidity can actually accelerate moisture absorption for certain salts [1].

Part 2: Material Reception & Lifecycle Workflow

The moment a container is opened, the clock starts. The following workflow ensures integrity from dock to bench.

Diagram 1: The Hygroscopic Material Lifecycle

This workflow illustrates the "Chain of Dryness" required to maintain material integrity.

Caption: Lifecycle management flow for hygroscopic salts. Note the critical "Purge & Reseal" step (Red) to prevent cumulative degradation.

Part 3: Storage Engineering (The "Two-Barrier" Rule)

Never rely on the vendor's bottle alone. Vendor caps often lack a hermetic seal once the induction liner is pierced.

The "Russian Doll" Storage Protocol

-

Primary Barrier (The Bottle):

-

Wrap the threads of the bottle with PTFE (Teflon) tape before screwing on the cap.

-

Why? Parafilm is permeable to water vapor over time (

). PTFE is effectively impermeable and fills microscopic gaps in the thread [2].

-

-

Secondary Barrier (The Environment):

-

Place the taped bottle inside a secondary containment vessel (desiccator cabinet or a heavy-walled jar) containing active desiccant.

-

Vacuum Storage: For ultra-sensitive salts (e.g., histamine dihydrochloride), store in a vacuum desiccator.

-

Desiccant Selection Guide

Not all desiccants are equal.[2] Silica gel is insufficient for salts with very low CRH.

| Desiccant Type | Moisture Capacity (% w/w) | Min.[3][4] Reachable Humidity | Best Application |

| Molecular Sieves (4Å) | ~20% | < 1% RH | Gold Standard. Rapid uptake, works at low RH. |

| Phosphorus Pentoxide ( | High | < 0.1% RH | Rescue Only. Chemical drying in vacuum ovens. Corrosive. |

| Silica Gel | ~30-40% | ~40% RH | General Storage. Good for bulk, less effective for ultra-dry needs. |

| Drierite ( | ~10% | ~10% RH | Indicator. Use primarily to visually check desiccator status. |

Part 4: Handling & Weighing Protocols

Weighing is the point of highest risk. Static electricity often complicates this, as dry amine salts are "fluffy" and repel from spatulas.

Diagram 2: Weighing Environment Decision Matrix

Determine the rigorousness of your weighing setup based on the material's sensitivity.

Caption: Decision matrix for selecting the appropriate weighing protocol. "Goo" or caking indicates immediate need for remediation (drying).

Protocol A: Rapid Benchtop Weighing (The "Inert Cone" Method)

Use for routine handling where <2% water uptake is acceptable.

-

Preparation: Place an inverted funnel connected to an Argon line above the balance pan. Create a gentle "curtain" of heavy inert gas.

-

Anti-Static: Use an ionizing gun (ZeroStat) on the salt and the weighing boat. Amine salts carry high static charge in dry conditions.

-

Vessel: Use Glass weighing boats or antistatic plastic. Avoid weighing paper (high surface area = high moisture absorption).

-

Technique: Tare the empty boat. Open the bottle, dispense quickly, close bottle immediately. Do not leave the bottle open while waiting for the balance to stabilize.

Protocol B: Glovebox / Glove Bag

Mandatory for deliquescent salts or GMP standards.

-

Equilibration: Pass all spatulas, vials, and the balance into the antechamber. Cycle vacuum/N2 at least 3 times.

-

Atmosphere: Maintain

ppm -

Transfer: Weigh directly into the reaction vessel if possible to avoid double-handling.

Part 5: Remediation (Drying Protocols)

If your salt has clumped, it must be dried before use to ensure correct molecular weight calculations.

Method 1: Vacuum Oven (Standard)

Best for: Bulk drying of thermally stable salts.

-

Container: Spread salt thin on a wide crystallization dish (maximize surface area).

-

Temperature: Set to 40–60°C . Warning: Do not exceed 80°C for amine salts without checking melting points; many melt or sublime unexpectedly.

-

Vacuum: Apply full vacuum (<10 mbar).

-

Trap: Use a cold trap or a chemical trap (KOH pellets) between the oven and pump to catch acidic HCl vapors that may evolve [3].

-

Duration: 12–24 hours.

Method 2: Azeotropic Drying (Chemical Rescue)

Best for: Salts that are already in solution or "goo" state.

-

Dissolve the wet salt in a minimum amount of dry Methanol or Ethanol .

-

Add Toluene (forms a low-boiling azeotrope with water).

-

Rotary evaporate until dry. Repeat 2x.

-

The resulting foam/solid will be anhydrous. Scrape immediately into a tared vial under Argon.

Part 6: Analytical Verification

How do you validate dryness? Visual inspection is insufficient.

-

Karl Fischer (KF) Titration: The gold standard.

-

Note: Some amines can interfere with standard KF reagents. Use buffered KF reagents designed for bases/amines to prevent pH side reactions [4].

-

-

qNMR (Quantitative NMR):

References

-

Fitosoil. (2020). Determination of Critical Relative Humidity in Fertilizers and Salts. Retrieved from [Link]

-

Sciencemadness. (2014).[7] Shelf Life and Storage of Hygroscopic Chemicals. Retrieved from [Link]

- Honeywell Research Chemicals.Karl Fischer Titration: Interferences and Side Reactions (Amines). (Standard Industry Reference).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for the exact compound in use, as toxicity and specific chemical incompatibilities may vary.

Sources

- 1. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 2. multisorb.com [multisorb.com]

- 3. 利用できないコンテンツ [sigmaaldrich.com]

- 4. Molecular Sieve vs Silica Gel Desiccants [streampeak.com.sg]

- 5. reddit.com [reddit.com]

- 6. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]

- 7. sciencemadness.org [sciencemadness.org]

Application Note & Protocols for the Synthesis of Amide Derivatives Utilizing (2-Methyloxan-4-yl)methanamine Hydrochloride

Introduction: The Strategic Importance of Amide Scaffolds and the Utility of Novel Building Blocks

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2] Its remarkable stability and capacity for hydrogen bonding interactions are pivotal for molecular recognition at biological targets.[3] Consequently, the development of robust and versatile methods for amide synthesis is a continuous pursuit in drug discovery.[4][5] This guide provides a detailed exploration of the synthesis of amide derivatives using (2-Methyloxan-4-yl)methanamine hydrochloride, a versatile building block for introducing a saturated heterocyclic motif into drug candidates. Such moieties are often sought after to enhance physicochemical properties like solubility and metabolic stability.

This compound offers a unique structural element that can be strategically employed by researchers to explore new chemical space. This document will provide a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and critical considerations for the successful synthesis of amide derivatives using this valuable intermediate.

Reaction Mechanisms and Key Considerations

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5][6] The use of (2-Methyloxan-4-yl)methanamine as its hydrochloride salt necessitates an initial in-situ neutralization step to liberate the free amine, which can then participate in the coupling reaction.

The Role of Coupling Reagents

A variety of coupling reagents have been developed to promote amide bond formation, each with its own mechanism and advantages.[4][5] These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylisourea, which is then readily attacked by the amine.[7] Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.

-

Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with the amine to form the amide bond. To minimize side reactions and potential racemization, especially with chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[8]

-

Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that form active esters with carboxylic acids.[8][9] These reactions are generally fast and high-yielding.

The Critical Function of a Non-Nucleophilic Base

Given that the starting material is an amine hydrochloride, a base is required to neutralize the salt and generate the free amine in situ.[10][11] It is crucial to use a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), to prevent competition with the desired amine in the reaction with the activated carboxylic acid. The base also serves to neutralize any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of amide derivatives from this compound. Researchers should optimize the reaction conditions based on the specific properties of the carboxylic acid being used.

General Protocol for Amide Coupling using EDC/HOBt

This protocol is a widely used and cost-effective method for amide bond formation.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Add this compound (1.1 eq) to the solution.

-

Add DIPEA (2.5 eq) to the reaction mixture to neutralize the amine hydrochloride and the EDC hydrochloride byproduct that will form.

-

Add HOBt (1.2 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Visualization of the EDC/HOBt Coupling Workflow:

Caption: Workflow for EDC/HOBt mediated amide coupling.

General Protocol for Amide Coupling using HATU

This protocol is suitable for more challenging couplings, including sterically hindered substrates.

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure amide product.

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Additive | Base (eq) | Typical Solvent | Advantages | Disadvantages |

| EDC | HOBt | DIPEA (2.5) | DMF, DCM | Cost-effective, water-soluble byproducts. | Can lead to racemization without an additive. |

| HATU | None | DIPEA (3.0) | DMF | High efficiency, fast reaction times, good for hindered substrates. | Higher cost, byproduct removal can be challenging. |

| DCC | HOBt | DIPEA (2.5) | DCM | Inexpensive, effective. | Byproduct (DCU) is insoluble and requires filtration. |

Characterization of Amide Derivatives

The successful synthesis of the target amide should be confirmed by a combination of analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the amide and confirm the presence of the (2-Methyloxan-4-yl) moiety.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the product.[12]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Incomplete neutralization of the amine hydrochloride.- Inactive coupling reagent.- Sterically hindered substrates. | - Ensure sufficient base is used.- Use a fresh bottle of coupling reagent.- Switch to a more powerful coupling reagent like HATU. |

| Presence of unreacted starting materials | - Insufficient reaction time.- Low reaction temperature. | - Increase the reaction time.- Gently warm the reaction mixture (monitor for side products). |

| Formation of multiple byproducts | - Side reactions of the activated carboxylic acid.- Racemization. | - Ensure the use of HOBt with carbodiimide reagents.- Maintain a low reaction temperature during the addition of the coupling reagent. |

Conclusion

The synthesis of amide derivatives using this compound is a straightforward process that can be achieved with high efficiency using standard amide coupling protocols. The choice of coupling reagent and reaction conditions should be tailored to the specific carboxylic acid substrate. By following the detailed protocols and considering the key mechanistic aspects outlined in this guide, researchers can effectively incorporate this valuable building block into their drug discovery programs, paving the way for the development of novel therapeutics.

References

- ChemGulf. (2025, November 14).

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- EBSCO. (n.d.). Amides | Chemistry | Research Starters.

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Research Outreach. (2025, December 1). Top 10 Amides You Need to Know for Your Next Chemistry Project.

- ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents.

- De Vooght-Johnson, R. (2016, June 14).

- Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. University of Sassari.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Scheme 1.

- PubChemLite. (n.d.). This compound (C7H15NO).

- Batey, R. A., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Organic letters, 16(5), 1354-1357.